molecular formula C19H15N5O B6028292 2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B6028292
M. Wt: 329.4 g/mol
InChI Key: CEYTYTUVYPXJJT-UHFFFAOYSA-N
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Description

2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyridopyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield the pyridopyrimidine core . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired pyridopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The use of catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a promising candidate for drug development, particularly in oncology.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrido[3,4-d]pyrimidine: Another heterocyclic compound with potential therapeutic applications.

    Pyrido[4,3-d]pyrimidine: Studied for its biological activity and use in drug design.

Uniqueness

2-[(3-METHYLPHENYL)AMINO]-5-(PYRIDIN-4-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE stands out due to its specific substitution pattern, which can enhance its binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted therapies.

Properties

IUPAC Name

2-(3-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-3-2-4-14(11-12)22-19-23-17-16(18(25)24-19)15(7-10-21-17)13-5-8-20-9-6-13/h2-11H,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYTYTUVYPXJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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